![molecular formula C22H15ClN4OS B6532674 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide CAS No. 946267-87-4](/img/structure/B6532674.png)
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide
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Description
“N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, sulfur, and nitrogen .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The compound contains a benzothiazole ring, a pyridine ring, and a benzamide group. The benzothiazole ring is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
This compound has been synthesized and evaluated for its anti-inflammatory and analgesic activities . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities. They have low ulcerogenic and irritative action on the gastrointestinal mucosa, compared to standard drugs .
Anti-Tubercular Agents
The compound has been used in the design and synthesis of anti-tubercular agents . Among the tested compounds, some exhibited significant activity against Mycobacterium tuberculosis H37Ra .
Inhibition of Ubiquitin Ligase
N-benzothiazol-2-yl-amides, a class of compounds to which this compound belongs, have been associated with the inhibition of ubiquitin ligase . This could have potential applications in the treatment of diseases related to protein degradation.
Selective Cytotoxicity Against Tumorigenic Cell Lines
These compounds have shown selective cytotoxicity against tumorigenic cell lines . This suggests potential applications in cancer therapy.
Prophylaxis and Treatment of Rotavirus Infections
N-benzothiazol-2-yl-amides have been used in the prophylaxis and treatment of rotavirus infections . This could be beneficial in controlling the spread of rotavirus, a common cause of diarrheal disease among infants and young children.
Adenosine A2A Receptor Modulators
These compounds have been used as adenosine A2A receptor modulators . This could have potential applications in the treatment of Parkinson’s disease and other neurodegenerative disorders.
Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors
N-benzothiazol-2-yl-amides have been used as therapeutic agents for disorders associated with nuclear hormone receptors . This suggests potential applications in the treatment of hormonal disorders.
Treatment of Ulcerative Colitis
The compound “F2895-0529” or “SR-01000917177-1” or “SR-01000917177” has been used in a Phase 2 clinical trial to evaluate its efficacy and safety in subjects with moderately to severely active ulcerative colitis . The development of this compound for the treatment of ulcerative colitis is based on an unmet need for alternative treatment options for subjects who have an inadequate clinical response to traditional therapies .
properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4OS/c1-14-10-18(23)11-19-20(14)26-22(29-19)27(13-16-6-8-25-9-7-16)21(28)17-4-2-15(12-24)3-5-17/h2-11H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIFOHYDMFNRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide |
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